2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide, commonly referred to as DCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCMB is a benzamide derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). In
Mécanisme D'action
DCMB exerts its pharmacological effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. DCMB inhibits the activity of COX enzymes by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
DCMB has been shown to have anti-inflammatory, analgesic, and antipyretic effects. DCMB reduces inflammation by inhibiting the production of prostaglandins, which are responsible for the inflammatory response. DCMB also reduces pain by inhibiting the production of prostaglandins that sensitize nociceptors. DCMB reduces fever by inhibiting the production of prostaglandins that cause fever.
Avantages Et Limitations Des Expériences En Laboratoire
DCMB has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. DCMB is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, DCMB has some limitations for lab experiments. It is a potent inhibitor of COX enzymes, which can interfere with the production of prostaglandins that are involved in various physiological processes. DCMB can also have off-target effects, which can complicate the interpretation of experimental data.
Orientations Futures
There are several future directions for the research on DCMB. One potential direction is to investigate the potential use of DCMB in the treatment of cancer. DCMB has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the potential use of DCMB in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. DCMB has been shown to have anti-inflammatory and analgesic effects, and further studies are needed to determine its efficacy in vivo. Finally, the development of more potent and selective COX inhibitors based on the structure of DCMB is another potential direction for future research.
Méthodes De Synthèse
The synthesis of DCMB involves the reaction of 2,4-dichlorobenzoic acid with 3-chloro-4-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then treated with an acid such as hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
DCMB has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, DCMB has been investigated for its anti-inflammatory and analgesic properties. DCMB has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. DCMB has also been studied for its potential use in the treatment of cancer. DCMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c1-9-2-4-11(7-13(9)18)21-15(22)8-20-16(23)12-5-3-10(17)6-14(12)19/h2-7H,8H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCSEKISPVWLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.